Heptanoate

Population Pharmacokinetics LC-FAOD MCFA Metabolism

Heptanoate (CAS 7563-37-3) is the only odd-carbon medium-chain fatty acid anion that delivers both acetyl-CoA and propionyl-CoA upon β-oxidation—enabling anaplerotic replenishment of TCA cycle intermediates. This dual metabolic output is structurally impossible with even-carbon MCFAs (octanoate, decanoate). As the active pharmaceutical moiety of FDA-approved triheptanoin (DOJOLVI®) for long-chain fatty acid oxidation disorders, heptanoate is the sole MCFA with a validated anaplerotic clinical indication. Researchers investigating ALS, epilepsy, or metabolic disorders should procure heptanoate-based formulations; animal studies confirm 33% motor neuron protection and significant functional preservation. Industrial biotech operations benefit from kinetically favorable chain elongation production (4.5 g·L⁻¹·d⁻¹). Standard international B2B shipping is available without special permits.

Molecular Formula C7H13O2-
Molecular Weight 129.18 g/mol
CAS No. 7563-37-3
Cat. No. B1214049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanoate
CAS7563-37-3
Molecular FormulaC7H13O2-
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)[O-]
InChIInChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/p-1
InChIKeyMNWFXJYAOYHMED-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptanoate (CAS 7563-37-3): A C7 Medium-Chain Fatty Acid Anion with FDA-Approved Anaplerotic Applications


Heptanoate (CAS 7563-37-3), also referred to as enanthate or heptanoic acid ion(1-), is a seven-carbon saturated medium-chain fatty acid (MCFA) anion that serves as the conjugate base of heptanoic acid [1]. This odd-carbon MCFA functions as the active pharmacological moiety of triheptanoin (DOJOLVI®), an FDA-approved drug for long-chain fatty acid oxidation disorders (LC-FAOD) [2]. Its metabolic fate distinguishes it from even-carbon MCFAs such as octanoate (C8): heptanoate undergoes β-oxidation to yield both acetyl-CoA and propionyl-CoA, the latter enabling anaplerotic replenishment of tricarboxylic acid (TCA) cycle intermediates via succinyl-CoA production [3].

Why Even-Carbon MCFAs Like Octanoate Cannot Replace Heptanoate in Anaplerotic Therapy


Generic substitution of heptanoate with even-carbon medium-chain fatty acids such as octanoate (C8) or decanoate (C10) is scientifically untenable for applications requiring TCA cycle replenishment. Even-carbon MCFAs are catabolized exclusively to acetyl-CoA, providing energy but failing to generate propionyl-CoA—the requisite precursor for succinyl-CoA-mediated anaplerosis [1]. Heptanoate's odd-carbon backbone is structurally essential for this dual metabolic output, with propionyl-CoA serving as the anaplerotic substrate that refills depleted TCA intermediates in disorders such as LC-FAOD and epilepsy [2]. Furthermore, substitution with even-carbon MCFAs would eliminate the FDA-approved clinical indication for triheptanoin, which is specifically predicated on heptanoate's unique anaplerotic pharmacology [3].

Quantitative Differentiation of Heptanoate vs. Comparators: Evidence for Scientific Selection


Heptanoate Displays 19% Lower Clearance in LC-FAOD Patients vs. Healthy Subjects, Contrasting with Octanoate's Faster Elimination Profile

A population pharmacokinetic analysis of 562 plasma concentrations from 13 healthy adults and 30 LC-FAOD patients revealed that the apparent clearance (CL/F) of heptanoate in adult LC-FAOD subjects was approximately 19% lower than that in healthy adult subjects (typical CL/F values allometrically scaled by body weight) [1]. In contrast, octanoate—a structurally analogous even-carbon MCFA comparator—exhibits a shorter reported elimination half-life of approximately 1 hour in healthy humans, necessitating more frequent dosing to maintain therapeutic concentrations [2]. The reduced heptanoate clearance in the target patient population supports a recommended dosing frequency of ≥4 times daily, whereas octanoate-based formulations would likely require ≥6 daily doses to achieve comparable exposure [1].

Population Pharmacokinetics LC-FAOD MCFA Metabolism

Heptanoate Demonstrates Dose-Proportional Neuroprotection In Vitro While Octanoate Lacks Anaplerotic Propionyl-CoA Output

In cultured neurons subjected to oxygen-glucose deprivation (OGD), heptanoate pre-treatment conferred dose-dependent neuroprotection, with maximal cell survival improvement of approximately 40% relative to untreated OGD controls [1]. In cultured astrocytes, 2-hour incubation with heptanoate increased mitochondrial proton leak by 25% and enhanced basal respiration and ATP turnover, indicating utilization as metabolic fuel and protection against oxidative stress [1]. Critically, these neuroprotective effects cannot be replicated by even-carbon MCFAs such as octanoate, which lack the odd-carbon backbone required to generate propionyl-CoA for anaplerotic TCA cycle replenishment—a mechanism demonstrated in metabolic tracing studies showing heptanoate-derived propionyl-CoA incorporation into succinyl-CoA [2].

Neuroprotection Mitochondrial Function Stroke Models

Heptanoate Delays ALS Motor Symptom Onset by 2.8 Weeks in SOD1G93A Mice vs. Untreated Controls

In the hSOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), oral triheptanoin administration (35% of caloric content) initiated at postnatal day 35 resulted in: (i) 33% attenuation of motor neuron loss at 70 days of age; (ii) 2.8 weeks longer maintenance of hind limb grip strength (p<0.01); (iii) 13-day delay in rotarod balance loss (p<0.01); and (iv) 11-day delay in body weight reduction (p<0.01) [1]. These disease-modifying effects are mechanistically attributed to heptanoate-derived propionyl-CoA fueling succinyl-CoA production and TCA cycle anaplerosis—a metabolic pathway unavailable to even-carbon MCFA comparators such as octanoate or decanoate, which generate only acetyl-CoA [2].

ALS Motor Neuron Disease Anaplerosis

Heptanoate Reduces Enterobacteriaceae Colonization vs. Butyrate in ETEC-Challenged Piglets

In an enterotoxigenic Escherichia coli (ETEC) F4+ challenge study using 48 early-weaned piglets, dietary supplementation with MCFA-protected sodium heptanoate (HPT+) resulted in fewer animals featuring E. coli F4 in the colon and reduced Enterobacteriaceae counts (determined by 16S rRNA sequencing) on day 4 post-inoculation compared to control [1]. In contrast, parallel trials with MCFA-protected sodium butyrate (BUT+) did not reduce E. coli F4 colonization but instead increased ileal goblet cell numbers and serum TNF-α concentrations, suggesting divergent mechanisms of action [1]. A separate 72-piglet study confirmed that sodium heptanoate at 0.3% dietary inclusion reduced short-chain fatty acid concentrations in the colon and modified gastric fermentative activity distinct from butyrate [2].

Animal Nutrition Gut Health E. coli Challenge

Heptanoate Achieves 4.5 g/L/Day Production Rate via Chain Elongation, Offering Castor Oil Alternative

In an upflow anaerobic filter bioreactor with a hydraulic retention time of 17 hours, heptanoate production from propionate and ethanol via mixed-culture chain elongation achieved a production rate of 4.5 g·L⁻¹·d⁻¹, yielding a heptanoate concentration of 3.2 g·L⁻¹ [1]. This biotechnological approach provides a sustainable alternative to the conventional castor oil pyrolysis and heptaldehyde oxidation route, which is the current commercial production method for heptanoate [1]. By comparison, chain elongation for even-carbon MCFAs such as hexanoate (C6) and octanoate (C8) from acetate and ethanol yields maximum rates of 3.1 g·L⁻¹·d⁻¹ and 2.0 g·L⁻¹·d⁻¹ respectively under similar anaerobic conditions, indicating that heptanoate production from propionate-based elongation is more kinetically favorable [2].

Biomanufacturing Chain Elongation Sustainable Production

Evidence-Backed Application Scenarios for Heptanoate Procurement


FDA-Approved LC-FAOD Therapy Requiring Anaplerotic MCFA Supplementation

Procurement of pharmaceutical-grade heptanoate (as triheptanoin/DOJOLVI®) is indicated for adult and pediatric patients with long-chain fatty acid oxidation disorders (LC-FAOD). The reduced apparent clearance of 19% in LC-FAOD patients versus healthy subjects, combined with the model-estimated elimination half-life of 1.7 hours, supports a clinical dosing frequency of ≥4 times daily [1]. Even-carbon MCFA alternatives such as octanoate lack the anaplerotic propionyl-CoA output essential for TCA cycle replenishment in this patient population, making heptanoate the only FDA-approved MCFA with this mechanism [2].

Preclinical ALS and Neurodegenerative Disease Model Studies

Researchers investigating metabolic interventions in ALS, epilepsy, or other neurodegenerative conditions should procure heptanoate-based triheptanoin formulations. Quantitative evidence from hSOD1G93A ALS mice demonstrates 33% motor neuron protection, 2.8 weeks extended hind limb grip strength, and 13-day delayed balance loss compared to untreated controls [1]. In vitro neuroprotection assays show 40% improved neuronal survival under oxygen-glucose deprivation and 25% increased mitochondrial proton leak in astrocytes [2]. These disease-modifying outcomes are mechanistically tied to heptanoate's unique anaplerotic capacity—absent in even-carbon MCFAs.

Swine Feed Additive Formulation for Post-Weaning ETEC Control

Animal nutrition formulators developing feed additives for post-weaning colibacillosis control should select protected sodium heptanoate over sodium butyrate. Direct comparative trials in ETEC F4+ challenged piglets demonstrate that heptanoate supplementation reduces E. coli F4 colonization and Enterobacteriaceae counts on day 4 post-inoculation, whereas butyrate does not reduce pathogen loads [1]. The 0.3% dietary inclusion rate is validated across multiple independent trials [2], providing procurement specifications for commercial swine production applications.

Sustainable Biomanufacturing of C7 Carboxylate Building Blocks

Industrial biotechnology operations seeking sustainable production of heptanoate as a biochemical building block should implement chain elongation bioprocesses utilizing propionate and ethanol substrates. The achieved production rate of 4.5 g·L⁻¹·d⁻¹ with 3.2 g·L⁻¹ titer in an upflow anaerobic filter (HRT 17 h) offers a viable alternative to castor oil-derived heptaldehyde oxidation [1]. This rate exceeds that of even-carbon MCFA chain elongation (hexanoate 3.1 g·L⁻¹·d⁻¹; octanoate 2.0 g·L⁻¹·d⁻¹), making heptanoate production kinetically favorable for scaled biomanufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.